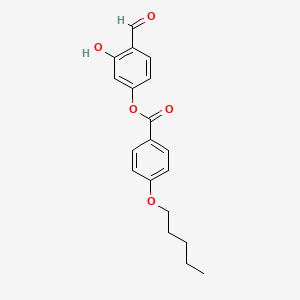![molecular formula C17H35N3O B14218167 N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine CAS No. 627527-57-5](/img/structure/B14218167.png)
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclooctyl group and a morpholin-4-ylpropyl group attached to an ethane-1,2-diamine backbone. Its structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 3-(morpholin-4-yl)propylamine in the presence of ethane-1,2-diamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and consistent production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the effects of its functional groups on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industrial applications, N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of N1-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-Cyclooctyl-N~2~-[3-(piperidin-4-yl)propyl]ethane-1,2-diamine: This compound is similar in structure but contains a piperidin-4-yl group instead of a morpholin-4-yl group.
N~1~-Cyclooctyl-N~2~-[3-(pyrrolidin-4-yl)propyl]ethane-1,2-diamine: This compound features a pyrrolidin-4-yl group, offering different chemical properties and reactivity.
Uniqueness
N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine is unique due to the presence of the morpholin-4-yl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Propiedades
Número CAS |
627527-57-5 |
|---|---|
Fórmula molecular |
C17H35N3O |
Peso molecular |
297.5 g/mol |
Nombre IUPAC |
N'-cyclooctyl-N-(3-morpholin-4-ylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H35N3O/c1-2-4-7-17(8-5-3-1)19-11-10-18-9-6-12-20-13-15-21-16-14-20/h17-19H,1-16H2 |
Clave InChI |
JWYHAVDHVZSBJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)NCCNCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)

![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)


![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)

![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

